molecular formula C12H20N4O2 B6629782 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide

3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide

Cat. No. B6629782
M. Wt: 252.31 g/mol
InChI Key: OJVWCJRHKOXBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound, also known as MTA, has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism of Action

3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide works by inhibiting the enzyme 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide hydrolase, which is involved in the recycling of methionine. This inhibition leads to a decrease in the levels of S-adenosylmethionine (SAM), which is a key molecule involved in many cellular processes, including DNA methylation, histone methylation, and protein methylation. The decrease in SAM levels leads to alterations in gene expression and cellular processes, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of cancer cell growth, 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth. 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has also been shown to modulate the immune system, leading to an increase in the production of cytokines and chemokines, which are important for immune function.

Advantages and Limitations for Lab Experiments

3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, and it has been shown to be effective in inhibiting cancer cell growth in vitro and in vivo. However, 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide also has some limitations. It can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide. One area of research is the development of more potent and selective 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide hydrolase inhibitors, which could lead to the development of more effective cancer therapies. Another area of research is the investigation of the role of 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide in other cellular processes, such as epigenetic regulation and immune function. Additionally, the use of 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to determine if it enhances their effectiveness. Finally, the potential applications of 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide in the treatment of other diseases, such as viral infections and autoimmune disorders, could also be investigated.

Synthesis Methods

3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-6-methylpyrimidine-2-amine with 2,2,4-trimethylpentan-1-ol, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide.

Scientific Research Applications

3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has been studied for its potential applications in biomedical research, particularly in the field of cancer research. 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential chemotherapeutic agent. 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has also been studied for its potential applications in the treatment of viral infections, autoimmune diseases, and neurological disorders.

properties

IUPAC Name

3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-8-6-9(18-5)16-11(15-8)14-7-12(2,3)10(17)13-4/h6H,7H2,1-5H3,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVWCJRHKOXBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC(C)(C)C(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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